tert-Butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO2/c1-6(2,3)14-5(13)7(4,12)8(9,10)11/h12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWSJRKMRBXFMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate typically involves the reaction of tert-butyl 2-amino-2-methylpropanoate with trifluoromethylating agents. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under anhydrous conditions. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Deprotection Reactions
The tert-butyl ester group undergoes acid-catalyzed deprotection to yield carboxylic acid derivatives. In industrial settings, continuous flow processes enhance efficiency for this reaction compared to batch methods. Typical conditions involve:
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Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane
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Products : 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid
This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis.
Nucleophilic Substitution
The amino group participates in alkylation and acylation reactions. Key transformations include:
| Reaction Type | Reagents | Products |
|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃ | N-Alkylated derivatives |
| Acylation | Acetyl chloride, DMAP | N-Acylated compounds |
The trifluoromethyl group enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks .
Oxidation and Reduction
Oxidation :
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The amino group oxidizes to nitro or nitroso derivatives using H₂O₂ or m-CPBA.
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Tert-butyl protection prevents undesired side reactions at the ester group.
Reduction :
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Catalytic hydrogenation (H₂/Pd-C) reduces the amino group to secondary amines under mild conditions.
Thia-Michael Addition
The compound’s α-trifluoromethyl acrylate moiety undergoes rapid catalyst-free thia-Michael additions with thiols :
Experimental Data :
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Reaction Rate : Complete conversion in <20 minutes at 50°C with thiophenol .
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Solubility : Enhanced in polar solvents (e.g., THF) due to trifluoromethyl hydrophilicity .
Comparative Reactivity :
| Substrate | Reaction Time (50°C) | Yield |
|---|---|---|
| MAF-TBE (CF₃-containing) | 20 minutes | >95% |
| MA-TBE (non-fluorinated) | No reaction after 8 hours | 0% |
This stark contrast highlights the rate-enhancing effect of the trifluoromethyl group .
Metabolic Stability
The trifluoro-tert-butyl (TFTB) motif shows favorable metabolic profiles:
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In C. elegans cultures, aryl-TFTB derivatives undergo significant metabolism without persistent organofluorine accumulation .
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Log P Reduction : Replacement of tert-butyl methyl groups with fluoromethyls decreases hydrophobicity by 1.7 Log P units , influencing reaction solvent compatibility.
Conformational and Electronic Effects
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Electrostatic Interactions : The TFTB group adopts conformations minimizing fluorine repulsion while stabilizing C–F/C–H dipole interactions .
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Dipole Moment : Calculated μ = 2.3 D for minimized energy conformers, affecting regioselectivity in coupling reactions .
This compound’s versatility in organic synthesis, combined with its unique electronic and metabolic properties, positions it as a valuable building block for pharmaceuticals and agrochemicals. Experimental data underscore the critical role of its trifluoromethyl group in enhancing reactivity and modulating physicochemical behavior .
Scientific Research Applications
tert-Butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate has several applications in scientific research:
Biology: The compound’s trifluoromethyl group can enhance the biological activity of molecules, making it useful in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties, such as increased hydrophobicity and thermal stability.
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, enhancing the compound’s binding affinity and specificity. The amino group can participate in nucleophilic attacks, facilitating the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural motifs with the target molecule but differ in substituents, stereochemistry, or functional groups:
Key Observations:
- Substituent Effects : The addition of aromatic groups (e.g., 4-trifluoromethylbenzyl in ) increases molecular weight and lipophilicity, enhancing blood-brain barrier penetration.
- Ester Group Variability : Methyl esters (e.g., ) are less hydrolytically stable than tert-butyl esters, limiting their utility in prolonged biological assays.
- Stereochemistry : The (R)-enantiomer of the target compound () may exhibit distinct binding affinities in chiral environments compared to racemic mixtures.
Biological Activity
tert-Butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural features. The compound includes a tert-butyl group, an amino group, and a trifluoromethyl group, which collectively enhance its biological activity and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFN O, with a molecular weight of approximately 249.66 g/mol. The presence of the trifluoromethyl group significantly influences its lipophilicity and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | CHFN O |
| Molecular Weight | 249.66 g/mol |
| Functional Groups | Amino, Trifluoromethyl, Tert-butyl |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Binding Affinity : The trifluoromethyl group enhances the compound's ability to bind to active sites on proteins and enzymes, modulating their activity. This interaction can lead to either inhibition or activation of specific biochemical pathways.
- Electrostatic Interactions : The compound's functional groups enable strong hydrogen bonding and electrostatic interactions with target molecules, improving binding specificity and affinity.
- Nucleophilic Activity : The amino group can participate in nucleophilic attacks on electrophilic centers in target proteins, facilitating covalent bond formation.
Research Findings
Recent studies have explored the potential applications of this compound in various fields:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor due to its enhanced binding characteristics conferred by the trifluoromethyl group. This property is particularly valuable in drug design for targeting specific enzymes involved in disease processes .
- Pharmacokinetic Properties : Research indicates that fluorinated compounds like this one often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts. This makes them attractive candidates for drug development.
Case Studies
- Bioactivity Screening : A study demonstrated that compounds containing trifluoromethyl groups showed increased binding affinities for various biological targets. This was evidenced by comparative analysis with structurally similar compounds lacking this feature .
- Metabolism Studies : Investigations into the metabolism of this compound revealed that it undergoes significant metabolic processing in model organisms like C. elegans, suggesting it may not persist in biological systems as a harmful organofluorine compound .
Q & A
Q. What are the common synthetic routes for tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate?
The compound can be synthesized via tert-butylation of carboxylic acids using bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst. A typical procedure involves reacting the precursor acid with tert-butyl acetate in CH2Cl2 at 0°C for 16 hours, followed by extraction and purification via flash column chromatography (silica gel, hexane/EtOAc gradient) . This method achieves yields up to 76% under optimized conditions.
Q. How is this compound purified post-synthesis?
Purification is typically performed using flash column chromatography with silica gel and a hexane/ethyl acetate solvent gradient (e.g., 20:1 to 10:1 ratio). This method effectively separates the product from unreacted starting materials and byproducts, as demonstrated in analogous tert-butyl ester syntheses .
Q. What spectroscopic techniques are used for structural characterization?
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR are critical for confirming the tert-butyl group (δ ~1.4 ppm for <sup>1</sup>H) and trifluoromethyl signals (δ ~120 ppm for <sup>13</sup>C).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns.
- X-ray Crystallography : For crystalline derivatives, SHELX programs refine crystal structures, resolving bond lengths and angles .
Advanced Research Questions
Q. How can low yields in the tert-butylation reaction be addressed?
Low yields may arise from incomplete activation of the carboxylic acid. Optimize catalyst loading (e.g., 2–5 mol% Tf2NH) and reaction time (up to 24 hours). Alternative solvents like THF or DCM may improve solubility, while rigorous exclusion of moisture prevents hydrolysis of the tert-butyl ester .
Q. How to resolve discrepancies between experimental and predicted NMR data?
Discrepancies in <sup>19</sup>F NMR shifts may arise from conformational flexibility or solvent effects. Compare experimental data with computational predictions (DFT calculations at the B3LYP/6-311+G(d,p) level). For diastereomeric mixtures, use chiral HPLC or Mosher’s ester derivatization to isolate enantiomers .
Q. What challenges arise in crystallographic analysis, and how are they mitigated?
- Disordered Structures : Common in flexible tert-butyl groups. Use SHELXL’s PART instruction to model disorder, refining occupancy factors iteratively.
- Twinning : Employ the TWIN/BASF commands in SHELXL for twinned data. Validate refinement using Mercury CSD’s packing similarity tools to compare with known structures .
Q. How to analyze reactivity trends using computational methods?
Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict reaction pathways. Key parameters include:
- Activation Energy : For tert-butylation steps, calculate transition states using the Nudged Elastic Band (NEB) method.
- Electrostatic Potential Maps : Visualize nucleophilic/electrophilic sites using Multiwfn software .
Data Contradiction Analysis
Q. Conflicting mass spectrometry How to identify the source?
- Isotopic Patterns : Trifluoromethyl groups (<sup>19</sup>F) may distort isotopic distributions. Compare experimental MS with simulated patterns (e.g., using mMass).
- Adduct Formation : Sodium or potassium adducts ([M+Na]<sup>+</sup>, [M+K]<sup>+</sup>) can lead to misinterpretation. Use high-purity solvents and additives (e.g., NH4OAc) to suppress adducts .
Q. Unexpected byproducts in synthesis: What analytical strategies apply?
- LC-MS/MS : Identify byproducts via fragmentation patterns.
- Reaction Monitoring : Use in-situ FTIR or <sup>19</sup>F NMR to track intermediate formation. Adjust reaction conditions (e.g., temperature, stoichiometry) to minimize side reactions .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
